Product packaging for Nigragillin(Cat. No.:)

Nigragillin

Cat. No.: B1256553
M. Wt: 222.33 g/mol
InChI Key: DVCNHRTYSUTLOS-OJRXFFSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fungal Secondary Metabolites in Drug Discovery

Fungal secondary metabolites (SMs) are a cornerstone of natural product research, offering a vast chemical space with diverse biological activities. Historically, fungi have provided groundbreaking medicines, most notably penicillin, which revolutionized the treatment of bacterial infections. uni.luymilab.com The ecological success of filamentous fungi is partly attributed to their ability to produce these bioactive compounds, which mediate interactions with their environment. Fungal SMs exhibit a wide range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and immunosuppressive properties. ymilab.comwikipedia.org The inherent diversity within fungal species and their associated biosynthetic gene clusters underscores the immense potential for discovering new metabolites with therapeutic or agricultural applications. wikipedia.org Research into these compounds continues to be a vital avenue for drug discovery and the development of new chemical entities. uni.lu

Overview of Nigragillin as a Natural Product

This compound is a natural product classified chemically as an enamide. atamanchemicals.com Structurally, it is formed through the formal condensation of the carboxyl group of (2E,4E)-hexa-2,4-dienoic acid with the secondary amino group of (2S,5R)-1,2,5-trimethylpiperazine. atamanchemicals.comnih.gov This places this compound within the chemical classes of N-acylpiperazines, N-alkylpiperazines, enamides, alkaloids, and tertiary carboxamides. atamanchemicals.com It is functionally related to (2E,4E)-hexa-2,4-dienoic acid. atamanchemicals.com

This compound has been identified as a metabolite produced by various fungal species, primarily within the Aspergillus genus. It has been reported in Aspergillus niger and Zephyranthes candida. atamanchemicals.comuni.lunih.gov Other reported sources include Aspergillus awamori and Aspergillus japonicus. uni.luwikipedia.orgsynhet.com

The chemical formula of this compound is C₁₃H₂₂N₂O, and its molecular weight is approximately 222.33 g/mol . atamanchemicals.comnih.gov Key computed chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₂₂N₂OPubChem atamanchemicals.comnih.gov
Molecular Weight222.33 g/mol PubChem atamanchemicals.comnih.gov
XLogP31.9PubChem atamanchemicals.comnih.gov
Heavy Atom Count16PubChem atamanchemicals.comnih.gov
Topological Polar Surface Area23.6 ŲPubChem atamanchemicals.comnih.gov
Rotatable Bond Count5PubChem atamanchemicals.comnih.gov

Historical Context of this compound Isolation and Initial Characterization

The earliest reports concerning this compound date back to the late 1960s. It was first described as a new alkaloid isolated from the Aspergillus niger group. nih.gov The initial research focused on the isolation and structural elucidation of this compound, alongside a related dioxopiperazine compound. nih.gov This foundational work in 1969 established this compound as a distinct natural product derived from filamentous fungi, paving the way for subsequent investigations into its occurrence and potential biological activities.

Research findings on this compound have indicated certain biological activities. For instance, this compound isolated from Aspergillus japonicus has demonstrated antibacterial activity against specific bacterial species, including Bacillus subtilis, Escherichia coli, Neisseria lactamica, and Staphylococcus aureus. wikipedia.org One study also noted that this compound exhibited better DPPH radical scavenging activity compared to dihydrophaseic acid. synhet.com It has also been mentioned in the context of being an insecticide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2O B1256553 Nigragillin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

(2E,4E)-1-[(2R,5S)-2,4,5-trimethylpiperazin-1-yl]hexa-2,4-dien-1-one

InChI

InChI=1S/C13H22N2O/c1-5-6-7-8-13(16)15-10-11(2)14(4)9-12(15)3/h5-8,11-12H,9-10H2,1-4H3/b6-5+,8-7+/t11-,12+/m0/s1

InChI Key

DVCNHRTYSUTLOS-OJRXFFSMSA-N

SMILES

CC=CC=CC(=O)N1CC(N(CC1C)C)C

Isomeric SMILES

C/C=C/C=C/C(=O)N1C[C@@H](N(C[C@H]1C)C)C

Canonical SMILES

CC=CC=CC(=O)N1CC(N(CC1C)C)C

Origin of Product

United States

Origin and Biosynthesis of Nigragillin

Fungal Producers of Nigragillin

The production of this compound is predominantly associated with several species of filamentous fungi in the Aspergillus section Nigri, commonly known as black aspergilli. Research has identified various strains and species capable of synthesizing this metabolite, either naturally or through induced processes.

Aspergillus niger Strains and Variants

Aspergillus niger is one of the most well-documented producers of this compound. fao.orginspq.qc.ca As a secondary metabolite, this compound is not essential for the fungus's primary growth but is synthesized under specific conditions. fao.orgfao.org Its production can vary significantly between different strains of A. niger. For instance, the strain ATCC 11414 has been specifically identified as a source from which this compound was purified. nih.gov In broader screenings of fungi from section Nigri, including those isolated from agricultural products like cashew nuts, this compound has been detected as one of the metabolites produced. plos.org

Aspergillus japonicus Isolation

This compound has also been successfully isolated from Aspergillus japonicus. A notable study involved the investigation of thermophilic fungi from hot desert soils in Egypt, which led to the isolation of this compound from the ethyl acetate (B1210297) extract of an A. japonicus strain. benthamdirect.com In this particular investigation, metabolomic analysis of the fungus's extracellular secretions identified this compound along with nigerazine B and several naphtho-γ-pyrones. benthamdirect.com However, it is important to note that the production of secondary metabolites can be highly strain-specific, as other studies examining different A. japonicus isolates did not detect this compound, highlighting the metabolic diversity within the species. nih.govstudiesinmycology.org

Aspergillus awamori in Biotransformation

A significant method for producing this compound involves the biotransformation of plant-derived materials using Aspergillus awamori. Research has demonstrated that when A. awamori is used to ferment litchi pericarp (the outer skin of the lychee fruit), it facilitates the production of this compound and dihydrophaseic acid. nih.govcore.ac.uktandfonline.compeerj.commdpi.com This process leverages the fungus's enzymatic capabilities to transform precursor compounds present in the litchi pericarp into novel, bioactive substances like this compound. nih.govpeerj.com

Endophytic Fungi as Emerging Sources

Endophytic fungi, which live symbiotically within the tissues of plants, are increasingly recognized as prolific sources of unique bioactive compounds. mdpi.comcabidigitallibrary.org this compound has been identified from such sources. For example, an endophytic Aspergillus species isolated from the leaves of the plant Dizygostemon riparius was found to produce this compound. mdpi.com Similarly, the endophytic strain Aspergillus niger IBT 29019 is a known producer of the compound. scielo.br These findings underscore the potential of exploring endophytic microorganisms as a resource for novel natural products.

Fungal Sources of this compound

Fungus Species Strain/Variant Source Type Key Finding Citations
Aspergillus niger ATCC 11414 Standard Strain Purified this compound from culture. nih.gov
Aspergillus niger General Widespread Identified as a secondary metabolite. fao.orginspq.qc.cafao.org
Aspergillus japonicus Desert Soil Isolate Environmental Isolated from extracellular secretions. benthamdirect.com
Aspergillus awamori N/A Biotransformation Produces this compound from litchi pericarp. nih.govcore.ac.ukpeerj.commdpi.com
Aspergillus sp. MA-O3 Endophytic Isolated from Dizygostemon riparius. mdpi.com
Aspergillus niger IBT 29019 Endophytic Identified as a producer. scielo.br

Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway provides insight into how fungi construct complex molecules like this compound from simpler metabolic building blocks. While the complete step-by-step pathway for this compound is still an area of research, key genetic and precursor information has been identified.

Identification of Precursors and Intermediates

Research into the genetics of Aspergillus niger has revealed that the biosynthesis of this compound is regulated by a specific biosynthetic gene cluster (BGC). nih.govresearchgate.netfrontiersin.org Specifically, its formation is linked to the naphthopyrone precursor BGC alb gene cluster. nih.govfrontiersin.orgresearchgate.net

This connection indicates that this compound shares a biosynthetic origin with naphtho-γ-pyrones, which are polyketide-derived metabolites. The initial steps in these pathways involve a core enzyme, a polyketide synthase (PKS), which constructs a polyketide backbone from simple precursor units. nih.gov For the related naphtho-γ-pyrone aurasperone B, the pathway is initiated by the PKS albA through the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to produce the precursor YWA1. uniprot.org This polyketide intermediate then undergoes a series of enzymatic modifications to yield the final products. The regulation of this compound biosynthesis by the alb gene cluster suggests it derives from a similar polyketide precursor originating from acetyl-CoA and malonyl-CoA. nih.govfrontiersin.orguniprot.org

Biosynthetic Pathway Components for this compound

Component Type Role/Function Citations
Acetyl-CoA Precursor The starter unit for the initial polyketide chain. uniprot.org
Malonyl-CoA Precursor Extender units used in the elongation of the polyketide chain. uniprot.org
Polyketide Synthase (PKS) Enzyme Catalyzes the formation of the polyketide backbone from precursors. The albA PKS produces the precursor for related naphtho-γ-pyrones. nih.govuniprot.org
alb Gene Cluster Biosynthetic Gene Cluster A set of genes that regulates the biosynthesis of this compound and related naphthopyrone precursors. nih.govfrontiersin.orgresearchgate.net
Naphthopyrone Precursor Intermediate A polyketide-derived intermediate molecule from which this compound is synthesized. nih.govfrontiersin.org

Role of Biosynthetic Gene Clusters (BGCs)

This compound is a secondary metabolite produced by certain filamentous fungi, most notably strains of Aspergillus niger and Aspergillus japonicus. researchgate.nettandfonline.com Its biosynthesis is intricately linked to specialized sets of genes organized into biosynthetic gene clusters (BGCs). These clusters contain the genetic blueprints for the enzymes required to construct complex natural products like this compound.

Research has demonstrated that the biosynthesis of this compound is associated with the BGC responsible for producing naphtho-γ-pyrone precursors. frontiersin.orgnih.gov Specifically, the albA gene cluster in Aspergillus niger plays a crucial role. frontiersin.orgnih.gov Studies involving the deletion of the albA gene, which encodes a polyketide synthase, showed that while the production of various dimeric naphtho-γ-pyrones ceased, the fungus still produced this compound. nih.gov This indicates that the albA PKS synthesizes a common precursor that can be shunted into different metabolic pathways, one leading to naphtho-γ-pyrones and another contributing to the formation of alkaloids like this compound. nih.gov The regulation of this compound and the related compound nigerazine B has been directly linked to this naphthopyrone precursor BGC. frontiersin.orgnih.govfrontiersin.org

The genome of Aspergillus niger is known to contain a large number of BGCs, many of which remain silent or "cryptic" under standard laboratory conditions. nih.govbiorxiv.org This vast genetic reservoir highlights the fungus's potential to produce a wide array of secondary metabolites. nih.govfrontiersin.org The expression of these clusters, including the one related to this compound, is variable and depends on numerous factors. biorxiv.orgnih.gov The organization of these genes into clusters facilitates the coordinated expression of all necessary enzymes for a specific metabolic pathway. biorxiv.org However, it is also established that not all genes required for a pathway are necessarily located within a single contiguous cluster, a paradigm that applies to the regulatory elements controlling this compound synthesis. biorxiv.orgscielo.br

Core Biosynthetic Enzymes: Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS)

The biosynthesis of complex natural products often begins with a core enzyme that assembles the molecular backbone. The two major classes of these enzymes are polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). biorxiv.orgnih.gov

In the case of this compound, a PKS is fundamentally involved. The albA gene, central to the associated BGC, encodes a non-reducing polyketide synthase (nrPKS). frontiersin.orgnih.gov This enzyme is responsible for creating a polyketide intermediate that serves as a precursor molecule for both the brown pigment dihydroxynaphthalene (DHN) melanin (B1238610) and the family of naphtho-γ-pyrones. nih.gov This bifurcation of a single PKS product into two distinct major pathways illustrates the metabolic versatility of A. niger. nih.gov

The chemical structure of this compound, which contains a piperazine (B1678402) ring, strongly suggests the involvement of an NRPS. Nonribosomal peptide synthetases are large, modular enzymes that assemble peptides from amino acid building blocks without the use of ribosomes. mdpi.com The piperazine core of this compound is derived from amino acids. While the specific NRPS responsible for this part of this compound's structure has not been definitively identified in the context of its direct synthesis, the genome of A. niger contains numerous NRPS-encoding genes. mdpi.com For instance, a BGC anchored by the NRPS gene NRRL3_00036 has been identified, though its final product is not yet characterized. mdpi.com The formation of this compound likely involves a hybrid pathway where a polyketide-derived component (the cinnamoyl group) is combined with a nonribosomally synthesized peptide-derived component (the piperazine ring).

Post-Polyketide/Peptide Modifications and Tailoring Enzymes

Once the core structure of a secondary metabolite is assembled by a PKS or NRPS, it undergoes a series of modifications by "tailoring" enzymes. These enzymes, which are often encoded by genes within the same BGC, are responsible for the vast chemical diversity observed in natural products. biorxiv.orgnih.gov Typical tailoring enzymes include P450 monooxygenases, methyltransferases, and oxidoreductases. biorxiv.orgmdpi.com

For this compound, several such modifications are evident from its final structure, N-methyl-trans-2,5-dimethyl-N'-cinnamoyl-piperazine. researchgate.net These modifications include:

Methylation: The addition of methyl groups to the piperazine ring.

Acylation: The attachment of the cinnamoyl group to the piperazine core.

The genes encoding these tailoring enzymes are expected to be part of the this compound biosynthetic pathway. While the albA cluster is responsible for a precursor, other enzymes, potentially encoded elsewhere in the genome, are required to complete the synthesis. The co-regulation of this compound and nigerazine B suggests they share at least part of their biosynthetic and regulatory machinery. frontiersin.orgnih.gov

Regulation of this compound Biosynthesis

Transcriptional Control of BGC Expression

The production of secondary metabolites, including this compound, is tightly controlled at the level of gene transcription. The expression of BGCs is often governed by transcription factors (TFs), which can be located either within the cluster (pathway-specific) or elsewhere in the genome (global regulators). biorxiv.orgmdpi.com

Remarkably, the regulation of this compound biosynthesis appears to involve TFs that are not located within the core albA BGC. biorxiv.orgnih.gov A study using genome-wide co-expression networks in A. niger identified several unclustered TFs whose overexpression significantly impacted the production of nigragillins (a group including this compound and nigerazine B). biorxiv.orgnih.gov This demonstrates that the regulatory network for a secondary metabolite can extend beyond the physical boundaries of its BGC. biorxiv.org This finding is consistent with broader analyses showing that only a minority of BGCs in A. niger are co-expressed with a TF located within the same cluster. nih.gov

Transcription FactorEffect of Overexpression on this compound ProductionReference
mjkA Down-regulation biorxiv.orgnih.gov
mjkC Up-regulation of some metabolites, overall complex effect biorxiv.orgnih.gov
mjkD Down-regulation biorxiv.orgnih.gov
mjkF Down-regulation biorxiv.orgnih.gov

This table summarizes the observed effects of overexpressing specific unclustered transcription factors on the production levels of the this compound family of compounds.

Global and Pathway-Specific Regulatory Mechanisms

The biosynthesis of this compound is embedded within the larger regulatory network of the cell, which integrates signals related to development, nutrition, and stress. In fungi, global regulatory systems often involve complexes like the velvet complex (LaeA/VeA/VelB), which links secondary metabolism to light response and development. biorxiv.org Other globally acting TFs that respond to environmental cues, such as pH (PacC) and nitrogen availability (AreA), can also influence the expression of multiple BGCs. biorxiv.org

While a specific pathway-specific TF for this compound has not been definitively characterized, the identification of the mjk TFs demonstrates a layer of regulation that is specific to a subset of BGCs, including the one related to this compound. biorxiv.orgnih.gov The down-regulation of this compound production upon overexpression of mjkA, mjkD, and mjkF suggests these TFs may act as repressors or are part of a more complex regulatory cascade. biorxiv.orgnih.gov These findings highlight an intricate system where both broad global signals and more targeted regulatory proteins fine-tune the production of secondary metabolites.

Environmental and Cultural Condition Impacts on Production

The production of this compound by Aspergillus species is not constitutive but is highly sensitive to environmental and culture conditions. The metabolic output of the fungus is remarkably affected by the composition of the growth medium and the mode of fermentation. frontiersin.org

Specific factors known to influence the production of secondary metabolites like this compound include:

Growth Substrate: Aspergillus niger produces different profiles of secondary metabolites when grown on various substrates, such as different grains or on wet building materials. dergipark.org.tr

Co-cultivation: The interaction of A. niger with other microorganisms can dramatically alter its secondary metabolism. For example, co-culture with the bacterium Bacillus subtilis was shown to down-regulate a predicted NRPS-containing BGC in A. niger. mdpi.com

Cultivation Time: The metabolic profile of a culture changes over time. Studies have shown that the impact of overexpressing regulatory TFs on metabolite levels, including nigragillins, varies depending on the duration of cultivation, with prolonged fermentation sometimes leading to reduced metabolic activity. biorxiv.orgnih.gov

These observations underscore that this compound production is a dynamic process, responsive to a multitude of external stimuli that are interpreted by the fungus's complex regulatory networks to modulate gene expression and metabolic flux.

Preclinical Biological Activities and Mechanistic Investigations of Nigragillin

Antimicrobial Activities

Nigragillin has demonstrated antimicrobial potential, with studies evaluating its effectiveness against various bacterial strains in laboratory settings.

Antibacterial Efficacy in In Vitro Models

In vitro studies have shown that this compound exhibits antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative species. Research involving the extra-cellular secretion of Aspergillus japonicus identified this compound as one of the compounds exhibiting antibacterial activities against Bacillus subtilis, Escherichia coli, Neisseria lactamica, and Staphylococcus aureus. researchgate.net

Proposed Mechanisms of Antibacterial Action

While specific detailed mechanisms for this compound's antibacterial action are still under investigation, general mechanisms by which antimicrobial compounds exert their effects include membrane disruption and enzyme inhibition mdpi.comlumenlearning.com. Membrane disruption can lead to the leakage of essential cellular components and ultimately cell death mdpi.comfrontiersin.orgnih.gov. Enzyme inhibition can interfere with vital bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis lumenlearning.comresearchgate.net. Some studies suggest that small molecules can penetrate microbial membranes and disrupt vital enzymes, leading to internal cellular damage researchgate.net.

Antioxidant Potential

This compound has also shown promise as an antioxidant, with in vitro assays indicating its ability to scavenge free radicals, inhibit lipid peroxidation, and protect DNA from oxidative damage.

Radical Scavenging Capabilities

In vitro assays, such as the DPPH radical scavenging assay, are commonly used to determine the antioxidant capacity of compounds nih.govmdpi.com. This compound has demonstrated DPPH radical scavenging activity researchgate.net. Another assay used to evaluate radical scavenging is the hydroxyl radical scavenging assay nih.govresearchgate.net. Studies have indicated that this compound exhibits hydroxyl radical scavenging activity researchgate.net.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process involving the oxidative degradation of lipids, which can be inhibited by antioxidants mdpi.com. In vitro studies have shown that this compound can inhibit lipid peroxidation researchgate.net. This inhibitory effect may be related to its ability to scavenge free radicals that initiate or propagate the peroxidation chain reaction mdpi.comnih.gov.

Antiproliferative and Cytotoxic Activity in Cellular Models

Research has explored the potential of this compound, often as a component within fungal extracts or fractions, for antiproliferative and cytotoxic effects in various cellular models, including cancer cell lines.

Evaluation in Various Cancer Cell Lines (in vitro studies)

Studies investigating bioactive compounds from fungal sources have included assessments of fractions containing this compound against cancer cell lines. In one study involving biotransformation of litchi pericarp with Aspergillus awamori, this compound and dihydrophaseic acid were produced. researchgate.netresearchgate.net While dihydrophaseic acid demonstrated significant inhibitory effects against HepG2 (hepatic carcinoma) and HeLa (cervical cancer) cells with reported IC50 values, this compound was noted for exhibiting better DPPH radical scavenging activity in the same study. researchgate.netresearchgate.net The direct cytotoxic activity and specific IC50 values of isolated this compound against these or other cancer cell lines were not explicitly detailed in the provided context, although it was evaluated alongside dihydrophaseic acid. researchgate.netresearchgate.net this compound has also been mentioned in the context of cytotoxic compounds from Ganoderma applanatum, but specific data on its isolated cytotoxic activity was not provided. researchgate.netwindows.net

Elucidation of Cellular Targets and Signaling Pathways (e.g., HepG2, HeLa cell inhibition)

While studies have examined the inhibition of cell lines such as HepG2 and HeLa by various compounds and extracts nih.govfrontiersin.orgmdpi.comimrpress.comnih.govwaocp.orgresearchgate.net, detailed mechanisms of action specifically for isolated this compound against these cell lines are not extensively described in the provided search results. The study mentioning this compound alongside dihydrophaseic acid focused on the antioxidant properties of this compound and the cytotoxic effects of dihydrophaseic acid on HepG2 and HeLa cells. researchgate.netresearchgate.net Research into the mechanisms by which other compounds inhibit HepG2 and HeLa cells involves pathways such as apoptosis induction, cell cycle arrest, and effects on mitochondrial function frontiersin.orgimrpress.comnih.govwaocp.orgmdpi.comresearchgate.net, but these mechanisms have not been specifically linked to this compound in the provided information.

Insecticidal Activity

This compound has been identified as a metabolite with insecticidal properties.

Efficacy in Model Insect Systems (in vivo preclinical studies)

This compound has been reported as an insecticidal metabolite produced by Aspergillus niger. tandfonline.comfrontiersin.org Preclinical studies have indicated that this compound demonstrates a strong insecticidal effect on silkworm larvae (Bombyx mori L.). researchgate.net

Molecular and Physiological Basis of Insecticidal Action

Although the insecticidal activity of this compound has been noted researchgate.nettandfonline.comfrontiersin.org, the specific molecular and physiological basis of its action in insects is not detailed in the provided search results. Generally, bioinsecticides can exert their effects through various mechanisms, including disruption of the nervous system, interference with metabolic energy production, inhibition of growth and development, or affecting physiological or structural functions researchgate.net. Some known insecticidal mechanisms involve targeting specific receptors or enzymes, such as the disruption of nicotinic acetylcholine (B1216132) receptors by spinosyns or the blocking of GABA-gated chloride channels by phenylpyrazole insecticides nih.govwikipedia.org. However, the precise target and mechanism of this compound's insecticidal activity are not elucidated in the available information.

Anti-inflammatory and Antinociceptive Potential

Investigations into the biological activities of fractions derived from Aspergillus niger, which have been found to contain this compound, have indicated potential anti-inflammatory and antinociceptive (analgesic) effects. researchgate.netsci-hub.runih.govresearchgate.netscribd.com

An Aspergillus niger fraction containing this compound, along with other compounds such as hexylitaconic acid and chlorogenic acid, demonstrated significant anti-inflammatory and analgesic activities in several studies. researchgate.netsci-hub.ruresearchgate.netscribd.com In in vivo antinociceptive tests, this fraction showed a significant reduction of pain in a dose-dependent manner using models such as the hot plate, acetic acid induced writhing, and formalin induced paw licking methods. researchgate.netsci-hub.runih.govresearchgate.net Furthermore, a significant reduction in paw volume was observed in the complete Freund's adjuvant (CFA)-induced poly-arthritic test, indicating anti-inflammatory effects. researchgate.netsci-hub.runih.govresearchgate.net In vitro assays revealed that the Aspergillus niger fraction possessed activity against key enzymes involved in the inflammatory process, specifically COX1/COX2 and 5-LOX. sci-hub.runih.govresearchgate.net this compound is listed as one of the bioactive compounds present in this fraction, contributing to the observed pharmacological activities. researchgate.netsci-hub.runih.govresearchgate.netscribd.com this compound has also been mentioned as a compound with potential anti-inflammatory properties from Aspergillus awamori. nih.gov

In Vitro Modulation of Inflammatory Mediators

In vitro studies have explored the ability of extracts containing this compound to modulate key enzymes involved in inflammatory pathways. Investigations into the anti-inflammatory potential of secondary metabolites from endophytic fungi, including Aspergillus niger, have demonstrated significant inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. sci-hub.runih.govresearchgate.netresearchgate.net

Specifically, a fraction isolated from Aspergillus niger was found to exhibit notable activity against both COX1/COX2 and 5-LOX in enzymatic assays. sci-hub.runih.govresearchgate.netresearchgate.net Among fractions from various endophytic fungi tested, the Aspergillus niger fraction displayed the most potent activity against these inflammatory enzymes. sci-hub.runih.govresearchgate.netresearchgate.net One study reported that a fraction from Aspergillus niger possessed a 5-LOX inhibitory potential of 73.21% at a concentration of 1000 µg/ml. researchgate.net

These in vitro findings suggest that components within the Aspergillus niger extract, including this compound, may exert anti-inflammatory effects by interfering with the enzymatic cascade that produces prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. researchgate.netnih.gov

Table 1: In Vitro Enzyme Inhibition by Aspergillus niger Fraction (Containing this compound)

Enzyme TargetObserved Activity (Aspergillus niger Fraction)NotesSource
COX1/COX2Significant inhibitionGreatest activity among tested fungi sci-hub.runih.govresearchgate.netresearchgate.net
5-LOXSignificant inhibitionGreatest activity among tested fungi sci-hub.runih.govresearchgate.netresearchgate.net
5-LOX73.21% inhibition at 1000 µg/mlSpecific data point for LOX researchgate.net

Evaluation in In Vivo Preclinical Models of Inflammation and Pain

The preclinical evaluation of fungal extracts containing this compound has extended to in vivo animal models to assess their effects on inflammation and pain. Studies utilizing fractions from Aspergillus niger have shown promising results in reducing pain and inflammatory responses in rodent models. sci-hub.runih.govresearchgate.netresearchgate.net

In models of antinociception, the Aspergillus niger fraction demonstrated a significant reduction in pain, exhibiting a dose-dependent effect. sci-hub.runih.govresearchgate.netresearchgate.net This was observed in tests such as the acetic acid-induced writhing test and the formalin-induced paw licking method, which are commonly used to evaluate analgesic properties. sci-hub.runih.govresearchgate.netresearchgate.net

Furthermore, the anti-inflammatory activity of the Aspergillus niger fraction was assessed in models of induced arthritis. In the complete Freund's adjuvant (CFA)-induced poly-arthritic test, treatment with the Aspergillus niger fraction resulted in a significant reduction of paw volume, a key indicator of inflammation and edema. sci-hub.runih.govresearchgate.netresearchgate.net At a dose of 100 mg/kg, the Aspergillus niger fraction showed an ability to decrease paw volume after day 12 in the CFA model, comparable to the effects observed with a standard drug. sci-hub.ru Both the Aspergillus niger fraction (ANF) and a fraction from Rhizopus oryzae (ROF) demonstrated significant suppression of paw edema in experimental rats. sci-hub.ru

The in vivo antinociceptive effects were statistically significant (p < .001) and followed a dose-dependent pattern. researchgate.net Importantly, during the 72-hour investigation period in these in vivo studies, no acute toxicity was demonstrated for the fungal extracts at the tested doses. researchgate.net

LC/MS analysis of the active Aspergillus niger fraction confirmed the presence of this compound alongside other bioactive compounds, including tensyuic acid, hexylitaconic acid, chlorogenic acid, TMC-256C1, asnipyrone B, asperenone, fumaric acid, and fusarubin. sci-hub.runih.govresearchgate.netresearchgate.net These in vivo effects are therefore attributed to the complex mixture of metabolites present in the fungal extract, where this compound is one identified component.

Table 2: In Vivo Anti-inflammatory and Antinociceptive Effects of Aspergillus niger Fraction (Containing this compound)

In Vivo ModelMeasured OutcomeObserved Effect (Aspergillus niger Fraction)NotesSource
Acetic acid-induced writhing testPain reduction (writhing)Significant, dose-dependent reductionAntinociceptive activity assessed sci-hub.runih.govresearchgate.netresearchgate.net
Formalin-induced paw licking methodPain reduction (licking)Significant, dose-dependent reductionAntinociceptive activity assessed sci-hub.runih.govresearchgate.netresearchgate.net
CFA-induced poly-arthritis testPaw volumeSignificant reductionAnti-inflammatory activity assessed sci-hub.runih.govresearchgate.netresearchgate.net
CFA-induced poly-arthritis testPaw volumeDecrease after day 12 (at 100 mg/kg)Comparable to standard drug sci-hub.ru

Structure Activity Relationship Sar Studies of Nigragillin and Analogs

Correlation Between Structural Features and Biological Potency

Direct, detailed studies explicitly mapping the correlation between specific structural features of Nigragillin and quantitative measures of its biological potency across a series of systematically modified synthetic analogs are not prominently featured in the search results. However, this compound has been reported to exhibit various biological activities, including antibacterial activity against Bacillus subtilis researchgate.net. Some studies discuss the SAR of other compound classes isolated alongside this compound, which might offer indirect insights into the types of structural elements that contribute to activity in fungal metabolites. For instance, preliminary SAR studies on naphtho-γ-pyrones, a different class of compounds sometimes found with this compound, have suggested that specific functionalizations, such as a free hydroxyl group at the C-8 position in the lower unit of bis-naphtho[2,3-b]pyrones, are vital for their anti-H. pylori activity researchgate.netresearchgate.net. Similarly, SAR investigations on yanuthones, another group of A. niger metabolites, indicated that functionalization at C-15 significantly impacts antimicrobial activity, with O-glycosylation and O-acetylation increasing antifungal activity compared to hydroxyl groups scielo.br. While these findings pertain to different compound classes, they highlight the general principle that the presence, position, and modification of functional groups can critically influence the biological effects of fungal secondary metabolites.

Insights from Naturally Occurring Derivatives on SAR

Naturally occurring derivatives of a compound can provide valuable insights into its SAR by showcasing how structural variations introduced through biological processes affect activity mdpi.com. While the search results mention this compound and other compounds isolated from Aspergillus species researchgate.netscielo.brresearchgate.netstudiesinmycology.org, detailed comparative SAR analysis between this compound and its specific naturally occurring derivatives with reported biological activity is limited within the provided snippets. The term "aspergillin" is sometimes used as a synonym for Gliotoxin, a different mycotoxin with a distinct structure and biological activities, including immunosuppressive and cytotoxic effects herts.ac.ukherts.ac.uk. This highlights the importance of precise compound identification when discussing derivatives and SAR. Aspergillin PZ is also mentioned as a separate compound with a different PubChem CID nih.gov. Studies have investigated the biological activities of various secondary metabolites from Aspergillus species, including naphtho-γ-pyrones and other alkaloids, and have sometimes included preliminary SAR discussions for these different compound classes researchgate.netresearchgate.netresearchgate.netscielo.br. These studies collectively suggest that natural structural variations within a class of compounds can lead to diverse biological profiles.

Computational Modeling and In Silico Approaches for SAR Prediction

Computational modeling and in silico approaches are increasingly used in SAR studies to predict biological activity based on molecular structure, guide the design of new compounds, and analyze large datasets collaborativedrug.comnih.govrsc.org. These methods can involve techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling collaborativedrug.comlidsen.comtjnpr.orgplos.org. QSAR aims to build mathematical relationships between chemical structure descriptors and biological activity, allowing for the prediction of activity for uncharacterized compounds wikipedia.orgcollaborativedrug.comnih.gov. While the search results discuss the application of in silico methods for SAR analysis in the context of other bioactive compounds, such as the evaluation of antiviral compounds against SARS-CoV-2 proteins lidsen.comtjnpr.orgplos.orgipb.ac.id, specific applications of these advanced computational techniques for predicting the SAR of this compound or its analogs are not detailed. However, the general principles of using computational methods to explore chemical space, identify key structural features, and predict activity based on existing data are applicable to the study of fungal metabolites like this compound collaborativedrug.comnih.gov. In silico approaches can complement experimental SAR studies by providing theoretical insights into binding interactions and predicting the potential activity of designed analogs before synthesis.

Advanced Analytical and Quantification Methodologies

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, LC-ESI-HRMS) for Detection and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its hyphenated techniques, such as LC-tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS), are powerful tools widely employed for the analysis of Nigragillin. These methods offer high sensitivity, selectivity, and the ability to analyze complex mixtures.

LC-MS systems, often utilizing sophisticated components like UHPLC coupled to high-resolution mass spectrometers, are used for metabolomic analysis, enabling the non-targeted assessment of various compounds, including this compound, in biological samples such as plasma. nih.gov High-resolution mass spectrometry, particularly with hybrid quadrupole/orbitrap mass analyzers, allows for detailed MS-1 full-scan profiling and MS-2 structural analysis using techniques like parallel reaction monitoring (PRM), which is vital for confirming the identity of detected metabolites. nih.gov

HPLC-MS has been specifically applied to the analysis of metabolites produced by Aspergillus niger, where this compound has been detected. frontiersin.org The combination of LC with ESI-HRMS is utilized for comprehensive metabolite profiling and subsequent structural elucidation, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com Analysis using LC-ESI-HRMS in positive ionization mode is a common approach for obtaining chromatographic profiles of fungal metabolites. mdpi.com

LC-MS/MS is recognized as a highly sensitive and efficient technique for the detection and quantification of analytes at trace levels, including mycotoxins, a class of compounds often found alongside this compound in fungal extracts. mdpi-res.comr-biopharm.com It offers advantages in terms of sensitivity and the ability to perform multi-analyte methods, which are particularly important in the analysis of complex natural product samples. r-biopharm.com While powerful, LC-MS/MS can be influenced by matrix effects, which can lead to inaccurate quantification if not addressed through methods like using matrix-matched standards or employing stable isotope-labeled internal standards. r-biopharm.com

Non-targeted screening (NTS) approaches using LC/ESI/HRMS are increasingly used for identifying a wide range of compounds in environmental and biological samples. nih.govmdpi.comnih.govresearchgate.netnist.gov In NTS, quantifying compounds without authentic standards can be challenging due to variations in ionization efficiency. nih.govmdpi.comnist.gov Semi-quantification strategies are often employed in these cases to estimate concentrations. mdpi.com The tentative identification of this compound in some studies has been subsequently confirmed by LC-MS/MS analysis, highlighting the complementary nature of these techniques. core.ac.uk HPLC-MS/MS has also been used in metabolomic analyses where this compound was detected. biorxiv.org Combining positive and negative ionization modes in LC/ESI/HRMS can enhance the coverage and improve the performance of non-targeted screening. mdpi.com

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is a fundamental analytical technique used for the separation, characterization, and quantification of chemical mixtures based on their physical and chemical properties. measurlabs.com It is a widely used method in various research areas, including the analysis of natural products and fungal metabolites. measurlabs.com

UHPLC-DAD has been employed for metabolite profiling, allowing for the analysis and differentiation of various compounds within complex extracts. researchgate.netmdpi.com The coupling of HPLC-DAD with mass spectrometry (HPLC-DAD-MS) provides a more comprehensive analysis, enabling the observation and characterization of secondary metabolite traces. frontiersin.orgfrontiersin.org

In HPLC-DAD, after components of a sample are separated by the chromatography column, the DAD scans the eluting compounds across the ultraviolet and visible light spectrum, measuring the absorbance at different wavelengths over time. measurlabs.comhitachi-hightech.com This allows for the simultaneous detection of compounds with different optimal absorption wavelengths and provides spectral information that can aid in identification and purity assessment. hitachi-hightech.com HPLC-DAD is valuable for assessing chemical purity and contamination and for the precise quantification of target compounds. measurlabs.com While generally less sensitive than mass spectrometry, HPLC-DAD remains a valuable tool, often used in conjunction with SPE for sample preparation, particularly for the analysis of various compounds in different matrices. scielo.br

Metabolomic Profiling for Identification in Complex Biological Extracts

Metabolomic profiling involves the comprehensive analysis of the complete set of metabolites in a biological sample. This approach is crucial for identifying and understanding the metabolic changes occurring in various biological systems and for discovering natural products like this compound.

Metabolomic analysis techniques, often utilizing LC-MS, enhance the ability to quantify the non-targeted assessment of environmental exposures and physical and chemical stressors. nih.gov This has proven fruitful in identifying aberrant exposures and changes in metabolites associated with various conditions. nih.gov

Metabolomic investigations of fungal secretions and extracts have directly led to the identification and isolation of this compound along with other secondary metabolites. researchgate.netresearchgate.net Metabolomic profiling has also been used to reveal changes in the patterns of metabolites produced by fungal strains under different conditions, providing insights into their metabolic capabilities. asm.org

The analytical backbone of metabolomic profiling frequently involves techniques such as UHPLC-DAD and LC-ESI-HRMS for separating and detecting the diverse range of metabolites present in complex biological extracts. researchgate.netmdpi.com UPLC-MS is another commonly used platform for metabolomic analysis. researchgate.net The process typically involves the preparation of crude organic solvent extracts followed by chromatographic analysis to profile the metabolites. researchgate.net Metabolomic analysis using techniques like HPLC-MS/MS has been instrumental in detecting compounds like this compound within these complex biological matrices. biorxiv.org

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a strategic approach used in natural product discovery to isolate bioactive compounds from complex extracts. This technique involves the iterative separation of an extract into fractions, followed by testing each fraction for a specific biological activity. Active fractions are then further separated and re-tested until pure, biologically active compounds are obtained. mdpi.com

This methodology is particularly useful when the target compound is unknown but its biological activity is observable. Chromatographic separation techniques, such as column chromatography and preparative thin layer chromatography, are central to the fractionation process. mdpi.comnih.govresearchgate.net

While the search results describe the application of bioassay-guided fractionation for isolating various bioactive compounds, including antifungal substances from fungi and wound healing compounds from plants, a direct example of this strategy being used specifically to isolate this compound was not prominently featured. mdpi.comnih.govresearchgate.netscience.govmdpi.com However, given that this compound is a fungal metabolite with reported bioactivities, such as insecticidal and antibacterial properties, bioassay-guided fractionation would be a relevant and likely strategy for its isolation from fungal extracts based on these activities. frontiersin.orgresearchgate.net The process involves evaluating the biological activity of fractions and using this information to guide further separation steps, ultimately leading to the isolation of the active compound. mdpi.comnih.govresearchgate.netmdpi.com

Future Directions in Nigragillin Research

Discovery of Novel Fungal Producers and Diversification

Initially identified in Aspergillus niger, the known source of nigragillin has expanded to include a variety of related fungi, primarily within the Aspergillus section Nigri. Research has demonstrated that this compound production is not exclusive to a single species but is a trait shared among several black aspergilli.

Studies have identified the following species as producers of this compound:

Aspergillus niger nih.govfrontiersin.org

Aspergillus tubingensis

Aspergillus brasiliensis

Aspergillus luchuensis

Aspergillus awamori mdpi.comnih.gov

Aspergillus japonicus researchgate.netbenthamdirect.com

Aspergillus brunneoviolaceus

A study of 150 strains from Aspergillus section Nigri isolated from cashew nuts revealed that 86% were capable of producing this compound. This included 95% of A. tubingensis strains, 94% of A. niger strains, and 100% of both A. brasiliensis and A. luchuensis strains. This high prevalence suggests a conserved role for this metabolite within this fungal section.

Future research will likely focus on exploring more diverse and extreme environments, such as hot desert soils, which have already yielded this compound-producing strains of A. japonicus. researchgate.netbenthamdirect.com The exploration of endophytic fungi—microorganisms that live within plant tissues—also presents a promising frontier for discovering new producers and potentially novel analogs of this compound. nih.gov The continued application of advanced molecular identification techniques, like DNA barcoding, will be crucial in accurately identifying these fungal sources and understanding the taxonomic distribution of this compound production.

Fungal Producers of this compound

Fungal SpeciesReference
Aspergillus niger nih.govfrontiersin.org
Aspergillus tubingensis
Aspergillus brasiliensis
Aspergillus luchuensis
Aspergillus awamori mdpi.comnih.gov
Aspergillus japonicus researchgate.netbenthamdirect.com
Aspergillus brunneoviolaceus

Unveiling Undiscovered Biosynthetic Pathways and Regulatory Networks

The biosynthesis of this compound is an area ripe for investigation. Current evidence suggests that its production is linked to the biosynthetic gene cluster (BGC) responsible for naphtho-γ-pyrone precursors. nih.govfrontiersin.org Specifically, research points to regulation by the alb gene cluster in Aspergillus niger. nih.govfrontiersin.org This connection implies a complex, branched pathway where a common precursor can be shunted towards different metabolic endpoints.

Genome mining and co-expression network analysis have become powerful tools for linking secondary metabolites to their respective BGCs. asm.orgbiorxiv.org Future efforts will likely employ these technologies, alongside gene knockout and heterologous expression studies, to precisely map the enzymatic steps leading to the this compound core structure. While the pathways for related compounds like pyranonigrins are being elucidated and involve polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrids, the specific enzymes and intermediates for this compound remain to be definitively identified.

Furthermore, the regulatory networks governing the expression of the this compound BGC are largely unknown. Research into global and pathway-specific transcription factors, as well as the influence of environmental cues like nutrient availability or chemical elicitors (e.g., metal ions), will be essential. mdpi.comasm.org Understanding these regulatory mechanisms could enable the controlled overproduction of this compound for further study and potential applications.

Comprehensive Elucidation of Molecular Targets and Mechanisms of Action

While this compound has been reported to possess antibacterial and anti-Candida activity, its specific molecular targets and mechanisms of action remain largely uncharacterized. mdpi.comresearchgate.netontosight.ai This knowledge gap represents a critical area for future research. Identifying the cellular components that this compound interacts with is the first step toward understanding how it exerts its biological effects.

Future studies should employ a range of modern biochemical and cell-based assays. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking simulations could help identify protein targets. Subsequent investigations would then be needed to validate these interactions and elucidate the downstream consequences, such as the inhibition of essential enzymes or the disruption of cellular structures or signaling pathways. For its antibacterial activity, for example, it is unknown whether it targets cell wall synthesis, protein synthesis, DNA replication, or other vital bacterial processes. A comprehensive understanding of its mechanism is a prerequisite for any further development.

Development of Novel this compound Derivatives through Biosynthetic or Synthetic Approaches

The development of novel derivatives of a natural product is a common strategy to improve its potency, selectivity, or pharmacokinetic properties. To date, there is a notable lack of research on the synthesis of this compound derivatives. This open field presents significant opportunities for both synthetic chemists and molecular biologists.

Future biosynthetic approaches could involve manipulating the identified BGC. By modifying or swapping key enzymes within the pathway, it may be possible to generate novel this compound analogs directly in the fungal host. This technique, often referred to as combinatorial biosynthesis, could produce a library of related compounds for bioactivity screening.

Alternatively, synthetic organic chemistry offers a route to derivatives that may not be accessible through biological means. A total synthesis of this compound would first need to be established, providing a chemical scaffold that could then be systematically modified. This would allow for the exploration of structure-activity relationships (SAR), clarifying which parts of the molecule are essential for its biological effects and guiding the design of more potent and specific compounds.

Exploration of this compound's Activities in New Preclinical Disease Models (excluding human clinical trials)

The preliminary bioactivity data for this compound provides a strong rationale for its evaluation in a broader range of preclinical disease models. Its demonstrated antibacterial and antifungal properties warrant more in-depth investigation.

Future research should expand upon initial findings. For instance, its antibacterial activity has been noted against several pathogens, including Bacillus subtilis, Escherichia coli, Neisseria lactamica, and Staphylococcus aureus. researchgate.netbenthamdirect.com Further studies could test its efficacy against antibiotic-resistant strains (e.g., MRSA) and in animal models of infection. Similarly, its reported activity against Candida species could be explored in models of mucosal and systemic candidiasis, with a particular focus on its ability to inhibit or disrupt biofilms. mdpi.com

Beyond its antimicrobial potential, some alkaloids have shown cytotoxic effects against cancer cell lines. acs.orgresearchgate.net this compound has been evaluated against a limited number of human cancer cell lines, and further screening against a wider panel of cancers is a logical next step. acs.org Should promising activity be found, this would open the door to preclinical animal models of cancer to assess its in vivo efficacy and tolerability.

Reported Preclinical Activities of this compound

Activity TypeSpecific Model / TargetReference
AntibacterialBacillus subtilis, Escherichia coli, Neisseria lactamica, Staphylococcus aureus researchgate.netbenthamdirect.com
AntifungalAnti-Candida activity, Biofilm inhibition mdpi.com
CytotoxicHuman cancer cell lines acs.org

Q & A

Q. What established analytical techniques are recommended for determining the structural identity of Nigragillin?

To confirm this compound’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Ensure spectral data are cross-validated against published reference values. Detailed experimental protocols, including solvent systems and instrument parameters, must be documented to enable reproducibility . Present spectral peaks in tabular form (e.g., δ values for NMR) to enhance clarity and comparability.

Q. What methodologies are optimal for synthesizing and purifying this compound in laboratory settings?

Synthesis should follow stepwise protocols with attention to reaction conditions (temperature, catalysts, solvent polarity). Purification via preparative HPLC or recrystallization requires optimization of mobile-phase ratios or solvent pairs. For novel synthetic routes, include yield percentages, purity metrics (e.g., HPLC chromatograms ≥95%), and side-product analysis. Document all steps in the "Experimental" section, citing established procedures for known intermediates .

Q. How should researchers assess the purity and stability of this compound under varying experimental conditions?

Use accelerated stability studies (e.g., exposure to heat, light, or humidity) with periodic analysis via thin-layer chromatography (TLC) or HPLC. Quantify degradation products and establish a stability-indicating assay. For long-term storage, recommend inert atmospheres or lyophilization based on empirical stability data .

Q. What safety protocols are critical when handling this compound in laboratory environments?

Adopt PPE (gloves, lab coats, goggles), fume hoods for volatile steps, and protocols for spill containment. Pre-screen this compound’s toxicity using in vitro assays (e.g., cell viability tests) and reference Safety Data Sheets (SDS) for emergency procedures. Document handling guidelines in supplementary materials .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound’s physicochemical properties?

UV-Vis spectroscopy (λmax determination), FT-IR (functional group analysis), and reversed-phase HPLC (retention time under gradient elution). For solubility, conduct phase-solubility studies in buffers of varying pH. Present data in comparative tables, highlighting deviations from theoretical predictions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological activity across studies be systematically resolved?

Conduct comparative bioassays under standardized conditions (cell lines, dosage, exposure time). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay sensitivity). Apply the "principal contradiction" framework to isolate dominant factors influencing bioactivity disparities .

Q. What computational strategies enhance mechanistic understanding of this compound’s interactions at molecular levels?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to predict binding affinities and conformational stability. Validate in silico findings with in vitro assays (e.g., surface plasmon resonance for binding kinetics). Use open-source tools like PyMOL for visualization and reproducibility .

Q. Which advanced statistical models are appropriate for analyzing this compound’s dose-response relationships in complex bioactivity studies?

Apply nonlinear regression (e.g., Hill equation) for EC50/IC50 determination. For multivariate data, use ANOVA with post-hoc Tukey tests or Bayesian hierarchical modeling to account for inter-experiment variability. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers design experiments to investigate this compound’s metabolic pathways and metabolite identification?

Use stable isotope labeling coupled with LC-MS/MS to trace metabolic intermediates. Employ hepatocyte or microsomal incubation assays to identify phase I/II metabolites. Cross-reference fragmentation patterns with databases (e.g., HMDB) and validate findings using synthetic standards .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible pharmacological studies?

Implement Quality by Design (QbD) principles, optimizing critical process parameters (CPPs) via Design of Experiments (DoE). Use statistical process control (SPC) charts to monitor purity and yield. Share raw data and protocols in open-access repositories to foster cross-lab validation .

Methodological Guidelines

  • Data Presentation : Tabulate results (e.g., spectral data, bioactivity metrics) for clarity. Use supplementary files for extensive datasets .
  • Contradiction Analysis : Apply dialectical frameworks to prioritize dominant variables in conflicting results .
  • Reproducibility : Document equipment models, software versions, and reagent batches in the "Experimental" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.